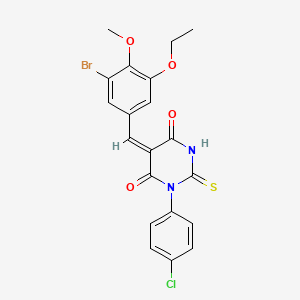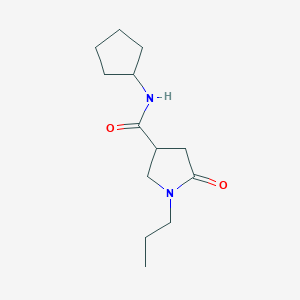
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide, also known as BFPDA, is a chemical compound that has been the subject of extensive scientific research. It was first synthesized in 2013 and has since been investigated for its potential therapeutic applications in various fields.
作用机制
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide acts as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and reward-motivated behavior. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its dopamine reuptake inhibition and anti-cancer properties, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have analgesic properties, meaning it can reduce pain sensation. 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has also been shown to have anxiolytic properties, meaning it can reduce anxiety levels.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has several advantages for lab experiments, including its ability to selectively target dopamine reuptake and inhibit cancer cell growth. However, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide also has limitations, including its limited solubility in water and potential toxicity at high doses.
未来方向
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction. Another area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide and its potential therapeutic applications in various fields.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide involves the reaction of 4-fluorobenzylamine with 3-(1,3-benzodioxol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction.
In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a chemotherapy agent.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-3,5-7,9H,4,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGMTKOQWAVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)


![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)